Cas no 2138236-80-1 (4-Methyl-5-(thiophen-3-yl)furan-2-carboxylic acid)
4-Methyl-5-(thiophen-3-yl)furan-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-745541
- 2138236-80-1
- 4-methyl-5-(thiophen-3-yl)furan-2-carboxylic acid
- 4-Methyl-5-(thiophen-3-yl)furan-2-carboxylic acid
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- Inchi: 1S/C10H8O3S/c1-6-4-8(10(11)12)13-9(6)7-2-3-14-5-7/h2-5H,1H3,(H,11,12)
- InChI Key: QCCZPPIGUFZASH-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1=C(C)C=C(C(=O)O)O1
Computed Properties
- Exact Mass: 208.01941529g/mol
- Monoisotopic Mass: 208.01941529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 78.7Ų
4-Methyl-5-(thiophen-3-yl)furan-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-745541-1.0g |
4-methyl-5-(thiophen-3-yl)furan-2-carboxylic acid |
2138236-80-1 | 95% | 1.0g |
$1200.0 | 2024-05-23 | |
| Enamine | EN300-745541-0.05g |
4-methyl-5-(thiophen-3-yl)furan-2-carboxylic acid |
2138236-80-1 | 95% | 0.05g |
$1008.0 | 2024-05-23 | |
| Enamine | EN300-745541-0.1g |
4-methyl-5-(thiophen-3-yl)furan-2-carboxylic acid |
2138236-80-1 | 95% | 0.1g |
$1056.0 | 2024-05-23 | |
| Enamine | EN300-745541-0.25g |
4-methyl-5-(thiophen-3-yl)furan-2-carboxylic acid |
2138236-80-1 | 95% | 0.25g |
$1104.0 | 2024-05-23 | |
| Enamine | EN300-745541-0.5g |
4-methyl-5-(thiophen-3-yl)furan-2-carboxylic acid |
2138236-80-1 | 95% | 0.5g |
$1152.0 | 2024-05-23 | |
| Enamine | EN300-745541-2.5g |
4-methyl-5-(thiophen-3-yl)furan-2-carboxylic acid |
2138236-80-1 | 95% | 2.5g |
$2351.0 | 2024-05-23 | |
| Enamine | EN300-745541-5.0g |
4-methyl-5-(thiophen-3-yl)furan-2-carboxylic acid |
2138236-80-1 | 95% | 5.0g |
$3479.0 | 2024-05-23 | |
| Enamine | EN300-745541-10.0g |
4-methyl-5-(thiophen-3-yl)furan-2-carboxylic acid |
2138236-80-1 | 95% | 10.0g |
$5159.0 | 2024-05-23 |
4-Methyl-5-(thiophen-3-yl)furan-2-carboxylic acid Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4-Methyl-5-(thiophen-3-yl)furan-2-carboxylic acid
Introduction to 4-Methyl-5-(thiophen-3-yl)furan-2-carboxylic acid (CAS No. 2138236-80-1)
4-Methyl-5-(thiophen-3-yl)furan-2-carboxylic acid, identified by the CAS number 2138236-80-1, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its molecular framework combines a furan ring with a thiophene substituent, coupled with a carboxylic acid functional group, making it a versatile scaffold for further chemical modifications and biological evaluations.
The compound’s unique structural features position it as a promising candidate for the development of novel therapeutic agents. The presence of both the furan and thiophene moieties enhances its potential bioactivity by interacting with various biological targets. Specifically, the furan ring is known to exhibit properties that are conducive to drug-like characteristics, such as favorable solubility and metabolic stability, while the thiophene moiety is often associated with enhanced binding affinity to biological receptors.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific enzymes and receptors involved in metabolic disorders, inflammatory diseases, and cancer. The structural motif of 4-Methyl-5-(thiophen-3-yl)furan-2-carboxylic acid aligns well with this trend, as it provides a scaffold that can be readily functionalized to modulate biological activity. For instance, derivatives of this compound have shown promise in inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are central players in inflammatory pathways.
One of the most compelling aspects of 4-Methyl-5-(thiophen-3-yl)furan-2-carboxylic acid is its potential for scaffold hopping—a strategy that involves modifying the core structure of a lead compound to improve pharmacokinetic properties or avoid resistance mechanisms. By leveraging the inherent flexibility of the furan-thiophene scaffold, researchers can explore diverse chemical spaces, leading to the discovery of novel analogs with enhanced efficacy and reduced toxicity.
Recent studies have demonstrated that compounds containing both furan and thiophene rings exhibit remarkable bioactivity across multiple therapeutic areas. For example, a series of derivatives derived from 4-Methyl-5-(thiophen-3-yl)furan-2-carboxylic acid has been investigated for their potential antitumor properties. These studies suggest that the compound can interfere with critical signaling pathways involved in cancer cell proliferation and survival, making it a valuable starting point for further drug development.
The synthesis of 4-Methyl-5-(thiophen-3-yl)furan-2-carboxylic acid (CAS No. 2138236-80-1) involves multi-step organic transformations that highlight its synthetic accessibility. The key steps typically include Friedel-Crafts acylation followed by cyclization reactions, which are well-established protocols in organic chemistry. These synthetic routes not only provide high yields but also allow for easy incorporation of additional functional groups, enabling the generation of a diverse library of derivatives.
In conclusion, 4-Methyl-5-(thiophen-3-yl)furan-2-carboxylic acid represents a structurally fascinating and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic moieties and functional groups makes it an attractive scaffold for drug discovery efforts aimed at addressing various human diseases. As research in this area continues to evolve, compounds like 4-Methyl-5-(thiophen-3-yli)furan -2-carboxylic acid are poised to play a crucial role in the development of next-generation therapeutics.
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